Desethyl chloroquine
描述
Scope and Objectives of Contemporary Desethylchloroquine Investigations
Current research on desethylchloroquine is multifaceted, aiming to refine our understanding of its role in drug therapy. A primary objective involves the development and validation of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), for the accurate and sensitive quantification of DCQ in various biological matrices like plasma, whole blood, and dried blood spots (DBS). tandfonline.comresearchgate.nettandfonline.comresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net These methods are essential for detailed pharmacokinetic studies, which investigate how DCQ is absorbed, distributed, metabolized, and excreted in different patient populations, including those with specific health conditions like pregnancy or sickle cell disease. tandfonline.comwho.intresearchgate.netwho.intasm.orgnih.govnih.govnih.govresearchgate.net
Data Tables
Table 1: Metabolic Pathways and Enzymes Involved in Desethylchloroquine Formation
| Parent Drug | Metabolite | Primary Metabolic Pathway | Key Enzymes Involved |
| Chloroquine (B1663885) (CQ) | Desethylchloroquine | N-dealkylation | CYP2C8, CYP3A4/5, CYP2D6 tandfonline.comnih.govwho.intui.edu.ngscienceopen.comresearchgate.netresearchgate.net |
| Hydroxychloroquine (B89500) (HCQ) | Desethylchloroquine | N-dealkylation | CYP3A4, CYP2C8, CYP2D6 nih.govwho.intresearchgate.netnih.govdrugbank.com |
Table 2: Pharmacokinetic Properties of Chloroquine and Desethylchloroquine
| Compound | Terminal Elimination Half-life (approx.) | Primary Site of Accumulation | Concentration Ratio (Blood/Plasma) |
| Chloroquine | 20-60 days tandfonline.comwho.intasm.orgsigmaaldrich.cn | Erythrocytes, platelets, granulocytes tandfonline.comwho.intui.edu.ngtandfonline.comresearchgate.net | 5-10 times higher tandfonline.comresearchgate.net or >5:1 asm.org |
| Desethylchloroquine | Slow elimination tandfonline.comwho.intnih.gov | Erythrocytes, platelets, granulocytes tandfonline.comwho.intui.edu.ngtandfonline.comresearchgate.net | (Similar to Chloroquine) |
Table 3: Analytical Methods for Desethylchloroquine Quantification
| Method | Matrix Analyzed | Key Feature/Advantage | Reference(s) |
| LC-MS/MS | Whole Blood, Plasma, DBS | High sensitivity, selectivity, high-throughput tandfonline.comtandfonline.comresearchgate.net | tandfonline.comtandfonline.comresearchgate.net |
| HPLC-DAD | Whole Blood, Plasma researchgate.netdntb.gov.uaresearchgate.net | Sensitive, simple, suitable for routine monitoring researchgate.netdntb.gov.uaresearchgate.netresearchgate.net | researchgate.netdntb.gov.uaresearchgate.netresearchgate.net |
| HPLC (UV/Fluorescence) | Plasma, Whole Blood, Erythrocytes | Sensitive, suitable for field surveys nih.govdntb.gov.uanih.gov | nih.govdntb.gov.uanih.gov |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033929 | |
| Record name | Desethylchloroquine | |
| Source | EPA DSSTox | |
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Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desethylchloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
1476-52-4 | |
| Record name | (±)-Desethylchloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |
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| Record name | Desethylchloroquine | |
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| Record name | 1476-52-4 | |
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| Record name | Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOETHYL CHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |
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| Record name | Desethylchloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacokinetic Investigations of Desethylchloroquine
Metabolic Formation and Enzymatic Pathways
The transformation of chloroquine (B1663885) into desethylchloroquine is a key metabolic process primarily occurring in the liver. This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system.
Role of Cytochrome P450 Isoforms in N-Dealkylation
The N-dealkylation of chloroquine to desethylchloroquine is catalyzed by several CYP isoforms. Studies have identified specific enzymes that play significant roles in this metabolic pathway.
CYP2C8 and CYP3A4 are consistently reported as the major isoforms responsible for the N-desethylation of chloroquine to desethylchloroquine nih.govnih.govdrugbank.comresearchgate.netnih.gov. Research indicates that CYP2C8 contributes approximately 60% and CYP3A4 approximately 25% to this metabolic conversion researchgate.net. These enzymes are characterized as high-affinity/high-capacity systems nih.govnih.gov.
Other CYP isoforms, including CYP1A2, CYP2C19, and CYP3A5 , have also been shown to exhibit activity in the formation of desethylchloroquine in vitro nih.govnih.govdrugbank.comresearchgate.netasm.orgresearchgate.netnih.gov.
Table 2.1.1: Cytochrome P450 Isoforms Involved in Chloroquine N-Dealkylation to Desethylchloroquine
| CYP Isoform | Primary Role in Desethylchloroquine Formation | Key References |
| CYP2C8 | Major contributor (approx. 60%) | nih.govnih.govdrugbank.comresearchgate.netnih.govresearchgate.netresearchgate.netasm.orgresearchgate.netnih.govcaymanchem.com |
| CYP3A4 | Major contributor (approx. 25%) | nih.govnih.govdrugbank.comresearchgate.netnih.govresearchgate.netresearchgate.netasm.orgresearchgate.netnih.govcaymanchem.comasm.orgunisi.itplos.org |
| CYP2D6 | Contributes, but with lower capacity | nih.govnih.govdrugbank.comresearchgate.netnih.govresearchgate.netasm.orgresearchgate.netcaymanchem.comasm.orgplos.orgscielo.br |
| CYP1A2 | Minor contributor (in vitro) | nih.govnih.govdrugbank.comresearchgate.net |
| CYP2C19 | Minor contributor (in vitro) | nih.govnih.govdrugbank.comresearchgate.net |
| CYP3A5 | Minor contributor | drugbank.comresearchgate.netasm.orgresearchgate.net |
Disposition Dynamics and Tissue Distribution
Following absorption, desethylchloroquine distributes throughout the body, with its presence detectable in various biological matrices.
Absorption Characteristics of Related Compounds and Metabolite Formation
Chloroquine is known for its rapid and extensive absorption from the gastrointestinal tract following oral administration drugbank.comunisi.itplos.orgwikipedia.org. This efficient absorption leads to systemic circulation, where it becomes available for hepatic metabolism. The N-dealkylation process, primarily mediated by CYP enzymes, then converts chloroquine into desethylchloroquine, which subsequently enters the systemic circulation and distributes into tissues and biological fluids nih.govunisi.it.
Distribution Patterns in Biological Matrices
Desethylchloroquine is found in various biological compartments, including plasma, whole blood, and can be analyzed from dried blood spots (DBS).
Plasma: Desethylchloroquine is detectable in plasma shortly after chloroquine administration, with peak concentrations typically reached within 2 to 12 hours nih.govwho.int. Plasma concentrations decline slowly, with the metabolite remaining detectable for extended periods, sometimes up to 35 days or longer after the cessation of chloroquine treatment nih.govwho.int. Reported plasma concentrations in healthy subjects under prophylactic treatment were approximately 145 ± 63 nmol/l nih.gov. In malaria patients, plasma concentrations on day 2 varied, with higher levels observed in chloroquine-sensitive cases (0.45 ± 0.22 μg/ml) compared to resistant cases (0.32 ± 0.11 μg/ml) tandfonline.com.
Whole Blood: Desethylchloroquine is also present in whole blood. Studies have reported mean concentrations of desethylchloroquine in whole blood of approximately 915 nmol/l the day after a weekly dose of chloroquine for prophylaxis researchgate.net. In patients with Plasmodium vivax infection, the sum of chloroquine and desethylchloroquine in whole blood ranged widely, from 0 to 8,342 ng/ml nih.govajtmh.org. In some instances, desethylchloroquine has been detected exclusively in the erythrocytes of individuals with homozygous sickle cells, suggesting altered distribution patterns in specific physiological conditions who.int.
Dried Blood Spots (DBS): Analytical methods have been developed to quantify desethylchloroquine in dried blood spots, using sample volumes as small as 15 μl of whole blood tandfonline.comresearchgate.net. This matrix offers a convenient alternative for pharmacokinetic studies and therapeutic drug monitoring researchgate.netsportintegrity.nz.
Table 2.2.2: Distribution of Desethylchloroquine in Biological Matrices
| Biological Matrix | Typical Detection Time / Peak Concentration | Detectability Duration | Reported Concentrations (Examples) | Key References |
| Plasma | Detectable within 30 min; Peak 2-12 h | Up to 35+ days | ~145 ± 63 nmol/l (healthy) nih.gov0.45 (0.22-0.61) μg/ml (sensitive malaria, day 2) tandfonline.com | nih.govnih.govwho.intnih.govtandfonline.com |
| Whole Blood | Present within minutes | Extended | ~915 nmol/l (prophylaxis) researchgate.net0-8,342 ng/ml (total CQ+DCQ) nih.govajtmh.org | nih.govresearchgate.netnih.govajtmh.orgwho.int |
| Dried Blood Spots | Analyzed from small sample volumes | Extended | Analyzed using validated methods | tandfonline.comresearchgate.netresearchgate.netsportintegrity.nz |
Protein Binding Dynamics and Unbound Fractions
Desethylchloroquine, like its parent compound, exhibits significant binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (α1-AGP) drugbank.comnih.govwikipedia.orgnih.govmedrxiv.orgnih.govdrugbank.com. The extent of protein binding for chloroquine and its metabolites is substantial, with reported values for chloroquine ranging from 46% to 79% drugbank.comnih.govwikipedia.org. For desethylchloroquine specifically, protein binding in plasma is estimated to be around 20% unbound, meaning approximately 80% is bound to plasma proteins nih.govmedrxiv.org.
Studies have indicated that desethylchloroquine binds more strongly to α1-AGP (38.9 ± 0.9%) than to albumin (21.1 ± 0.4%) nih.gov. This protein binding is generally not concentration-dependent within therapeutic ranges nih.govdrugbank.com. The unbound fraction is considered the pharmacologically active portion of the drug and is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling nih.govmedrxiv.orgnih.govoup.com.
Table 2.2.3: Protein Binding of Desethylchloroquine
| Protein Bound Fraction | Unbound Fraction | Binding Proteins Involved | Key References |
| ~80% | ~20% | Plasma proteins (Albumin, α1-AGP) | nih.govnih.govmedrxiv.orgnih.govdrugbank.com |
| Binding to Albumin | ~21.1 ± 0.4% | Albumin | nih.gov |
| Binding to α1-AGP | ~38.9 ± 0.9% | Alpha-1-acid glycoprotein | nih.gov |
Elimination Kinetics and Clearance Mechanisms
The elimination of desethylchloroquine from the body is a complex process involving both renal and metabolic pathways, contributing to its prolonged presence in biological fluids.
Renal Clearance Pathways
Renal excretion is a major route for the elimination of both chloroquine and its metabolite, desethylchloroquine. Following administration, a significant portion of the drug and its metabolites are recovered in the urine drugbank.comscielo.brnih.govtermedia.plresearchgate.net.
Contribution to Total Clearance: Renal clearance is reported to account for approximately 65% of the total clearance of chloroquine nih.gov. Another study suggests it represents about 22% of plasma clearance who.int.
Excretion Products: While 50% of an administered chloroquine dose is recovered in urine as unchanged chloroquine, approximately 10% is excreted as desethylchloroquine drugbank.com. For hydroxychloroquine (B89500), 40-50% is excreted renally, with only 16-21% as the unchanged drug researchgate.netdrugbank.com.
Persistence in Urine: Both chloroquine and desethylchloroquine can be detected in urine for months after a single dose, underscoring their slow elimination scielo.brresearchgate.net.
pH Dependence: Urinary pH can influence renal clearance, with acidification of the urine reportedly increasing the elimination of chloroquine researchgate.net.
Contribution of Metabolic Clearance to Overall Elimination
Desethylchloroquine is formed through the N-dealkylation of chloroquine, primarily mediated by cytochrome P450 (CYP) enzymes in the liver scielo.brtermedia.plresearchgate.netnih.govasm.orgtandfonline.comscience.gov. Desethylchloroquine itself is pharmacologically active nih.gov.
Metabolic Pathways: The primary enzymes responsible for the N-dealkylation of chloroquine to desethylchloroquine include CYP2C8 and CYP3A4 nih.govasm.orgscience.gov. Other CYP isoforms, such as CYP2D6, CYP3A5, and CYP1A1, also contribute to this metabolic process, albeit to a lesser extent drugbank.comnih.govscience.gov.
Metabolic Clearance Estimate: Metabolic clearance of chloroquine to desethylchloroquine is estimated to account for approximately 15.2% of the total clearance of the parent drug drugbank.com.
Enzyme Inhibition: Both chloroquine and its metabolite, desethylchloroquine, have been shown to competitively inhibit CYP2D6-mediated reactions in vitro and in vivo scielo.brnih.gov.
Terminal Half-Life Considerations
The terminal elimination half-life of desethylchloroquine, mirroring that of chloroquine, is notably long, reflecting extensive tissue distribution and slow release back into systemic circulation.
Table 1: Terminal Elimination Half-Life Ranges for Desethylchloroquine and Chloroquine
| Compound | Terminal Half-Life Range | Notes | Sources |
| Desethylchloroquine | 20-60 days | Also reported as 30-60 days for both chloroquine and desethylchloroquine. | scielo.brresearchgate.netnih.gov |
| 40-50 days | Reported for hydroxychloroquine metabolites, attributed to extensive tissue uptake. | drugbank.comresearchgate.net | |
| Approx. 13 days | Observed in African subjects between days 7-28 post-administration for chloroquine. | nih.gov | |
| Median 12.1 days | Reported for desethylchloroquine in nonpregnant women. | nih.gov | |
| Detectable up to 35 days | Following oral administration of chloroquine. | who.int | |
| Chloroquine | 20-60 days | scielo.brresearchgate.netnih.gov | |
| 30-60 days | nih.govresearchgate.net | ||
| 40-50 days | drugbank.comresearchgate.net | ||
| 146-333 hours (approx. 6-14 days) | Following intravenous dosing. | nih.gov | |
| 157-248 hours (mean 190 hours) | Following oral administration. | who.int |
Stereochemical Influences on Desethylchloroquine Pharmacokinetics
Chloroquine is a chiral molecule, existing as two enantiomers, R(-) and S(+). It is administered clinically as a racemate, a 1:1 mixture of these enantiomers. Research indicates that these enantiomers exhibit distinct pharmacokinetic and metabolic profiles, which consequently influence the disposition of desethylchloroquine.
Enantioselective Disposition Studies
The differential behavior of chloroquine enantiomers in the body highlights the importance of stereochemistry in drug disposition.
Plasma Protein Binding: Chloroquine binding to plasma proteins is stereoselective. The S(+)-enantiomer exhibits higher binding (approximately 67%) compared to the R(-)-enantiomer (approximately 35%). This difference results in higher unbound plasma concentrations of the R(-)-enantiomer scielo.brscience.govnih.gov.
Blood Concentrations and Half-Life: Following the administration of individual enantiomers, the R(-)-chloroquine enantiomer achieved higher and more sustained blood concentrations than the S(+)-enantiomer. The S(+)-enantiomer has a shorter half-life, attributed to its faster clearance scielo.brscience.govnih.gov.
Volume of Distribution: The volume of distribution for the S(+)-chloroquine enantiomer was larger than that for the R(-)-enantiomer nih.gov.
Table 2: Enantioselective Disposition of Chloroquine and its Impact on Desethylchloroquine
| Parameter / Enantiomer | R(-) Chloroquine | S(+) Chloroquine | Notes | Sources |
| Plasma Protein Binding | 35% | 67% | S(+)-chloroquine binds more strongly to plasma proteins, leading to higher unbound concentrations of R(-)-chloroquine. | scielo.brscience.govnih.gov |
| Blood Concentrations | Higher | Lower | R(-)-chloroquine achieved higher and more sustained blood concentrations. | scielo.brscience.govnih.gov |
| Clearance | Lower | Higher | S(+)-chloroquine exhibits faster clearance. | scielo.brscience.govnih.gov |
| Volume of Distribution | Lower | Higher | nih.gov | |
| Desethylchloroquine | Lower | Higher | Blood concentrations of S(+)-desethylchloroquine exceeded those of R(-)-desethylchloroquine, indicating preferential metabolism of S(+)-chloroquine. | scielo.brscience.govnih.gov |
Impact of Chiral Metabolism on Pharmacokinetic Profiles
The metabolism of chloroquine is stereoselective, leading to differential formation and disposition of desethylchloroquine enantiomers.
Preferential Metabolism: Studies indicate that the S(+)-enantiomer of chloroquine is preferentially metabolized to desethylchloroquine. This is evidenced by the observation that blood concentrations of the S(+)-form of desethylchloroquine consistently exceed those of the R(-)-form scielo.brscience.govnih.gov.
Metabolic Ratio: The mean blood concentration ratio of R/S for desethylchloroquine has been reported as 0.56, which supports the notion of stereoselective metabolism researchgate.netdovepress.com. In rat liver microsomes, the enantiomeric ratio (R/S) of desethylchloroquine formation was concentration-dependent, varying from 8 at 1 µM to 1 at 300 µM nih.gov.
Enzyme Discrimination: At low concentrations, the formation of (R)-desethylchloroquine was significantly inhibited by (S)-chloroquine, suggesting that specific enzymes involved in metabolism can stereoselectively discriminate between the enantiomers nih.gov.
Table 3: Enantiomer Ratios and Metabolic Differences
| Parameter / Enantiomer | R(-) Chloroquine | S(+) Chloroquine | Notes | Sources |
| Desethylchloroquine | Lower | Higher | S(+)-chloroquine is preferentially metabolized to desethylchloroquine. | scielo.brscience.govnih.gov |
| R/S Ratio (Desethylchloroquine) | N/A | N/A | Mean blood concentration ratio of 0.56, indicating stereoselective metabolism. Concentration-dependent R/S ratio (1-8) in rat liver microsomes. | nih.govresearchgate.netdovepress.com |
Pharmacodynamic and Biological Efficacies of Desethylchloroquine
Antimalarial Efficacy Studies
The effectiveness of desethylchloroquine, often in conjunction with its parent compound chloroquine (B1663885), is a key factor in determining the clinical outcome of malaria treatment.
The primary mechanism of antimalarial action for chloroquine and by extension, desethylchloroquine, involves the disruption of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, which causes parasite death. mdpi.com The measurement of blood concentrations of chloroquine and its main metabolite, desethylchloroquine, is crucial for distinguishing between treatment failure due to drug-resistant parasites and failure caused by inadequate drug levels. who.int A combined whole blood concentration of approximately 100 ng/mL for chloroquine and desethylchloroquine is generally considered effective for eliminating or suppressing chloroquine-sensitive Plasmodium vivax. who.intwho.int Recurrence of parasitemia within 28 days when blood concentrations are above this threshold is often indicative of chloroquine resistance. who.intoup.com
Studies have shown that in cases of treatment failure, some are due to true chloroquine resistance, while others are associated with subtherapeutic concentrations of the drug. researchgate.net The parasite's intraerythrocytic life cycle is about two days, meaning that the growth inhibitory effects of a drug, measured by the IC50, take at least that long to observe. nih.gov However, for effective treatment in patients, parasite clearance needs to occur within hours. nih.gov
Desethylchloroquine's efficacy has been evaluated in various Plasmodium species. In Ethiopia, despite reports of decreasing efficacy of chloroquine against P. vivax, it remains the first-line treatment. springermedizin.de A study in Shewa Robit, Ethiopia, demonstrated a high therapeutic efficacy of chloroquine for uncomplicated P. vivax infection, with a cure rate of 98.8%. plos.org In this study, all asexual stages and gametocytes were cleared within 48 hours. plos.org
Conversely, a study in Malaysia revealed a high treatment failure rate of 61.1% for chloroquine against P. vivax by day 28. oup.com In Bolivia, the therapeutic efficacy of chloroquine against P. vivax was estimated at 95.3%, with some treatment failures attributed to true resistance and others to subtherapeutic drug concentrations. researchgate.net The differing efficacy rates highlight the geographical variation in chloroquine resistance.
The following table summarizes the efficacy of chloroquine and desethylchloroquine in different research models.
| Plasmodium Species | Geographic Location of Study | Observed Efficacy/Resistance | Key Findings |
|---|---|---|---|
| P. vivax | Ethiopia (Shewa Robit) | High Efficacy (98.8% cure rate) | Rapid parasite and fever clearance. plos.org |
| P. vivax | Malaysia | Low Efficacy (61.1% treatment failure) | Significant chloroquine resistance observed. oup.com |
| P. vivax | Bolivia | High Efficacy (95.3%) | Failures linked to both resistance and subtherapeutic drug levels. researchgate.net |
| P. falciparum | Southwestern Ethiopia | High Efficacy of Artemether-lumefantrine (AL) | AL remains highly effective where chloroquine resistance is a concern. springermedizin.de |
Antiviral Activity Research
Beyond its antimalarial properties, desethylchloroquine, as a metabolite of chloroquine, has been investigated for its potential antiviral activities against a range of viruses.
The proposed antiviral mechanisms of chloroquine and its metabolites are multifaceted. A primary mechanism is the alkalinization of acidic intracellular vesicles like endosomes and lysosomes. nih.gov This increase in pH can inhibit the activity of pH-dependent proteases within these organelles, which are crucial for the fusion process between the viral envelope and the endosomal membrane, thereby preventing viral entry. tandfonline.com This lysosomotropic effect is believed to hinder the replication of many viruses that rely on a pH-dependent step for entry into host cells. who.intnih.gov
Another potential mechanism involves the interference with the glycosylation of viral proteins and host cell receptors. nih.gov For instance, it has been suggested that these compounds can alter the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is used by SARS-CoV for entry. mdpi.comtandfonline.com This could reduce the binding affinity of the virus to its receptor. tandfonline.com The alteration of post-translational modifications of newly synthesized viral proteins is another proposed antiviral action. nih.gov
SARS-CoV-2: In vitro studies have shown that chloroquine can inhibit the replication of SARS-CoV-2. nih.gov The mechanism is thought to involve the inhibition of both the entry and post-entry stages of the viral life cycle. nih.gov However, the translation of these in vitro findings to in vivo efficacy has been a subject of debate. nih.gov
Hantavirus: Chloroquine has demonstrated efficacy against Hantavirus infection in both in vitro and in vivo models. nih.govresearchgate.net In vitro experiments showed that the 50% inhibitory concentration (IC50) of chloroquine against various hantavirus species was significantly lower than its 50% cytotoxic concentration (CC50). nih.govresearchgate.net In a newborn mouse model of Hantaan virus infection, treatment with chloroquine resulted in a dose-dependent increase in survival rates. nih.govresearchgate.net Prophylactic use in a Syrian hamster model for Andes virus also showed a delay in disease onset and increased survival. nih.gov
Chikungunya Virus (CHIKV): Chloroquine has been shown to inhibit CHIKV replication in vitro in a dose-dependent manner. nih.govbinasss.sa.cr The mechanism is believed to involve the disruption of endosome-mediated viral internalization by preventing endosomal acidification. binasss.sa.cr
The assessment of antiviral potency often relies on in vitro parameters like the half-maximal effective concentration (EC50). For SARS-CoV-2, in vitro studies have reported EC50 values for hydroxychloroquine (B89500), a derivative of chloroquine, ranging from 0.72 to 17.31 μM. tandfonline.com It's important to note that translating these in vitro concentrations to effective in vivo doses is complex. fda.govoup.com
For hantaviruses, in vitro studies determined the mean IC50 of chloroquine to be 10.2 ± 1.43 μM, with a mean CC50 of 260 ± 2.52 μM, resulting in a selectivity index of 25.5. nih.govresearchgate.net In vivo studies in mice showed a significant survival benefit with chloroquine treatment for Hantaan virus infection. nih.govresearchgate.net
The following table provides a summary of the antiviral potency of chloroquine, the parent compound of desethylchloroquine, against various viruses.
| Viral Pathogen | Research Model | Potency Measurement (Parameter) | Finding |
|---|---|---|---|
| SARS-CoV-2 | In Vitro (Vero E6 cells) | EC50 | Hydroxychloroquine EC50 = 0.72 μM; Chloroquine EC50 = 5.47 μM. nih.gov |
| Hantavirus (various species) | In Vitro (Vero E6 cells) | IC50 | Mean IC50 = 10.2 ± 1.43 μM. nih.govresearchgate.net |
| Hantavirus (Hantaan virus) | In Vivo (Newborn mice) | Survival Rate | Up to 72.7% survival with treatment. nih.govresearchgate.net |
| Chikungunya Virus | In Vitro (Vero cells) | EC50 | EC50 values were similar to plasma concentrations during malaria treatment. binasss.sa.cr |
Immunomodulatory Investigations
Desethylchloroquine, a primary metabolite of chloroquine, demonstrates notable immunomodulatory properties. These effects are central to its therapeutic potential in various conditions characterized by immune dysregulation. The following sections delve into the specific mechanisms through which Desethylchloroquine influences immune cell function and modulates inflammatory responses.
Effects on Immune Cell Function and Signaling Pathways
Desethylchloroquine exerts its immunomodulatory effects by influencing the function of various immune cells and interfering with key signaling pathways. It can modulate the activity of T-cells, which are crucial for adaptive immunity. nih.gov By interfering with antigen presentation and T-cell receptor signaling, Desethylchloroquine can suppress T-cell activation, leading to reduced proliferation and cytokine production. nih.gov
The compound's mechanism of action often involves its accumulation in acidic organelles like lysosomes, which are vital for immune processes. This accumulation can disrupt the function of Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are sensors for nucleic acids and play a significant role in the activation of innate immune responses. nih.govresearchgate.net By inhibiting TLR signaling, Desethylchloroquine can decrease the production of pro-inflammatory cytokines such as type I interferons (IFN-I), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net
Furthermore, Desethylchloroquine can impact the function of other immune cells, including B-cells and natural killer (NK) cells. It has been shown to suppress B-cell autoantibody production and may modulate NK cell activity, contributing to a more balanced immune state. nih.govresearchgate.net The interference with these signaling pathways and cellular functions underscores the compound's pleiotropic immunomodulatory capabilities. nih.gov
Table 1: Effects of Desethylchloroquine on Immune Cell Function and Signaling
| Immune Cell/Pathway | Effect of Desethylchloroquine | Reference |
|---|---|---|
| T-Cells | Suppresses activation, proliferation, and cytokine production. | nih.gov |
| Toll-like Receptors (TLR7/9) | Inhibits signaling, reducing pro-inflammatory cytokine release. | nih.govresearchgate.net |
| B-Cells | Attenuates autoantibody production. | nih.govresearchgate.net |
| Natural Killer (NK) Cells | Modulates activity, potentially dampening excessive inflammation. | nih.gov |
| Antigen Presenting Cells (APCs) | Interferes with antigen processing and presentation. | nih.gov |
Role in Inflammatory Response Modulation
Desethylchloroquine plays a significant role in modulating the inflammatory response by targeting several key inflammatory pathways and mediators. Its ability to interfere with lysosomal activity and signaling pathways directly translates to a reduction in the production of pro-inflammatory cytokines. researchgate.net This includes the downregulation of key cytokines such as TNF-α, IL-6, and IL-1β, which are central to driving inflammatory processes in various autoimmune and inflammatory diseases. researchgate.netresearchgate.net
The anti-inflammatory effects of Desethylchloroquine are also linked to its ability to inhibit the fusion of autophagosomes with lysosomes, a process known as autophagy. researchgate.net While autophagy is a normal cellular recycling process, its dysregulation can contribute to inflammation. By modulating autophagy, Desethylchloroquine can influence inflammatory signaling. nih.gov
Explorations in Neoplastic Contexts
The role of Desethylchloroquine in cancer research is an emerging area of investigation, primarily focusing on its ability to modulate cellular processes that are critical for cancer cell survival and proliferation. Its effects on autophagy and its potential to work synergistically with other anti-cancer agents are of particular interest.
Contributions to Autophagy Modulation in Cancer Research
Desethylchloroquine, similar to its parent compound chloroquine, is recognized for its ability to inhibit the late stages of autophagy. mdpi.commdpi.com Autophagy is a cellular process that allows for the degradation and recycling of cellular components, and in cancer cells, it can act as a pro-survival mechanism, especially under conditions of stress induced by chemotherapy or a harsh tumor microenvironment. nih.govnih.gov
By accumulating in lysosomes, Desethylchloroquine raises the intra-lysosomal pH, which in turn inhibits the activity of lysosomal enzymes and prevents the fusion of autophagosomes with lysosomes. mdpi.comgavinpublishers.com This blockage of the autophagic flux leads to the accumulation of autophagosomes within the cell and disrupts the recycling of cellular components that cancer cells rely on for energy and nutrients. gavinpublishers.comresearchgate.net This inhibition of pro-survival autophagy can sensitize cancer cells to therapeutic agents and potentially lead to cell death. mdpi.comecancer.org The modulation of autophagy by Desethylchloroquine is a key mechanism underlying its potential anti-cancer effects. nih.govmdpi.com
Synergistic Effects in Combination Research Strategies
A significant area of cancer research involving Desethylchloroquine and its parent compound is their use in combination with other anti-cancer therapies. mdpi.comecancer.org The rationale behind this strategy is that by inhibiting autophagy, these compounds can sensitize cancer cells to the effects of conventional chemotherapy and targeted agents. mdpi.comecancer.org Many anti-cancer treatments induce autophagy as a protective response in cancer cells, which can lead to therapeutic resistance. ecancer.org
Preclinical studies have shown that combining autophagy inhibitors like chloroquine with various chemotherapeutic drugs can enhance their efficacy. mdpi.comecancer.org For example, Desethylchloroquine's parent compound has been shown to synergize with DNA-damaging agents and inhibitors of DNA repair pathways, leading to increased cancer cell death. csic.es The combination of autophagy inhibition with other treatments has shown promise in overcoming drug resistance and improving therapeutic outcomes in various cancer models, including breast cancer, glioblastoma, and ovarian cancer. csic.esdovepress.com These findings support the continued investigation of Desethylchloroquine in combination strategies for cancer treatment. nih.gov
Table 2: Investigated Synergistic Combinations with Chloroquine/Hydroxychloroquine
| Combination Agent Class | Rationale for Synergy | Investigated Cancer Types (Preclinical/Clinical) | Reference |
|---|---|---|---|
| Chemotherapy (e.g., Cisplatin, Gemcitabine) | Inhibition of therapy-induced protective autophagy. | Ovarian Cancer, Gallbladder Carcinoma | dovepress.com |
| Targeted Therapy (e.g., PI3K/AKT inhibitors, PARP inhibitors) | Overcoming resistance mediated by autophagy. | Breast Cancer, Ovarian Cancer | dovepress.com |
| DNA Repair Inhibitors | Enhancing DNA damage-induced cell death. | Ovarian Cancer, Glioblastoma, Head and Neck Cancer | csic.es |
| Radiation Therapy | Sensitizing tumor cells to radiation-induced damage. | General Cancer Research | ecancer.org |
Mechanistic Insights into Desethylchloroquine Action
Cellular and Subcellular Targets
The activity of desethylchloroquine is largely attributed to its ability to accumulate in acidic intracellular compartments, which is a characteristic shared with its parent compound, chloroquine (B1663885). This accumulation is central to its interaction with cellular systems.
Similar to chloroquine, desethylchloroquine is a weak base that can readily diffuse across cellular membranes in its unprotonated state. Upon entering the acidic environment of lysosomes and endosomes, it becomes protonated. This protonation effectively traps the molecule within these organelles, leading to its accumulation. This process disrupts the normal acidic pH of the lysosomes and endosomes, impairing their function. The elevation of lysosomal pH can interfere with various cellular processes that are dependent on the acidic environment of these organelles, such as enzymatic degradation of cellular waste and antigen presentation.
In the context of malaria, the primary target of desethylchloroquine is the food vacuole of the Plasmodium parasite, which is analogous to a lysosome. Inside the food vacuole, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Desethylchloroquine, like chloroquine, is thought to interfere with this detoxification process. It is believed to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme is highly toxic to the parasite, leading to its death.
Molecular Interaction Mechanisms
The therapeutic and toxic effects of desethylchloroquine are underpinned by its specific molecular interactions with various biological targets.
Desethylchloroquine exhibits significant binding to plasma proteins, which influences its distribution and availability in the body. Studies have shown that its binding to alpha-1-acid glycoprotein (B1211001) (α1-AGP) is higher than its binding to albumin. nih.govnih.gov This protein binding is a critical factor in its pharmacokinetic profile.
Protein Binding of Desethylchloroquine
| Protein | Binding Percentage (%) |
|---|---|
| alpha 1-acid glycoprotein (α1-AGP) | 38.9 +/- 0.9 |
| Albumin | 21.1 +/- 0.4 |
Computational studies have provided valuable insights into the molecular interactions of desethylchloroquine. Molecular docking analyses have been employed to compare its binding modes and affinities with those of chloroquine and other metabolites. These studies suggest that desethylchloroquine has a similar binding mode of action to its parent compound. nih.gov For instance, computational toxicity studies have indicated that desethylchloroquine may have a lower toxicity profile compared to chloroquine. nih.gov
Docking studies have also explored the binding of desethylchloroquine to potential viral targets, such as those related to SARS-CoV-2. These computational models help in predicting the potential efficacy and mechanism of action against various pathogens. nih.gov
Influence on Pathophysiological Processes
The mechanisms of action of desethylchloroquine at the cellular and molecular levels translate into broader effects on various disease processes, largely mirroring the known immunomodulatory and antiviral properties of chloroquine.
As an active metabolite of chloroquine, desethylchloroquine is implicated in the immunomodulatory effects observed in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). nih.govdrugbank.com The alteration of lysosomal and endosomal pH can interfere with antigen presentation and the signaling of Toll-like receptors (TLRs), which are key components of the innate immune system. By modulating these pathways, desethylchloroquine can help to dampen the overactive immune response that characterizes autoimmune disorders.
Furthermore, the ability of desethylchloroquine to interfere with endosomal acidification gives it potential antiviral properties. nih.gov Many viruses rely on the acidic environment of the endosome to uncoat and release their genetic material into the host cell. By raising the endosomal pH, desethylchloroquine can inhibit these crucial steps in the viral life cycle. Its activity against the Zika virus has been reported, and it has been investigated in the context of other viral infections, including SARS-CoV-2. nih.gov
Impact on Cellular Metabolic Homeostasis
The influence of quinoline (B57606) derivatives on cellular metabolism is a key aspect of their mechanism of action. While much of the primary research focuses on chloroquine, its effects on metabolic homeostasis are directly relevant to desethylchloroquine. These compounds are known to accumulate in acidic intracellular organelles like lysosomes, disrupting their function and impacting broader metabolic pathways. drugbank.comnih.gov
One of the most significant metabolic processes affected is autophagy, a cellular degradation and recycling pathway essential for maintaining homeostasis. nih.gov Chloroquine and, by extension, desethylchloroquine, are recognized as late-stage autophagy inhibitors. medchemexpress.comnih.gov They are understood to impair the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular waste and pathogens. nih.govrug.nl This inhibition of the autophagic flux can have profound consequences for cell survival and function. mdpi.com
Recent research on chloroquine's effects on red blood cells (RBCs) provides specific insights into its metabolic impact, which can be extrapolated to its primary metabolite. Chloroquine influences the function of Band 3 protein (AE1), a major RBC membrane protein, by increasing the rate of anion exchange. nih.gov This alteration, along with a noted decrease in both intracellular and extracellular ATP levels, suggests a significant disruption of the cell's energy balance. nih.gov These findings indicate that the metabolic disruption caused by the parent compound, and therefore likely by desethylchloroquine, can create an unfavorable metabolic state within the cell. nih.gov
| Metabolic Parameter | Observed Effect of Chloroquine | Potential Consequence |
|---|---|---|
| Anion Exchange (via AE1/Band 3) | Increased rate of anion transport | Alteration of intracellular pH and ionic balance |
| ATP Levels (Intra- and Extracellular) | Significant decrease | Disruption of cellular energy balance and paracrine signaling |
| Phosphatase Activity (PTP-1B) | Slight inhibition | Destabilization of the cellular phosphorylation state |
| Oxidative Stress Markers (Hemolysis, meta-Hb, ROS) | No significant variation observed | Metabolic effects may occur without inducing immediate oxidative damage |
Regulation of Host-Pathogen Interactions
Desethylchloroquine, retaining the antiplasmodial activity of its parent compound, plays a direct role in the interaction between the host and pathogens like Plasmodium falciparum. medchemexpress.com The accumulation of these compounds within the parasite's digestive vacuole disrupts heme detoxification, leading to a buildup of toxic heme and parasite death. drugbank.com The effectiveness of this action is influenced by the pharmacokinetics of both chloroquine and desethylchloroquine within the host.
Studies comparing chloroquine-sensitive and chloroquine-resistant malaria have highlighted the importance of the concentrations of both the parent drug and its metabolite. In infections with sensitive strains of P. falciparum, the plasma levels of chloroquine and the ratio of chloroquine to desethylchloroquine (CQ/DCQ) tend to be higher and increase with the degree of parasitemia. nih.gov Conversely, in resistant infections, these levels tend to decrease as parasitemia increases, suggesting that the parasite's resistance mechanism may affect the drug's metabolic profile or distribution. nih.gov This indicates that the relative concentration of desethylchloroquine is a critical factor in the therapeutic outcome of the host-pathogen struggle.
Beyond its direct antiparasitic action, desethylchloroquine contributes to the immunomodulatory effects of chloroquine, which are crucial in regulating the host's response to infection. nih.govnih.gov Chloroquine is known to inhibit Toll-like receptors (TLRs), particularly TLR9, which are key sensors of pathogen-derived nucleic acids. drugbank.commedchemexpress.com By interfering with TLR signaling, the drug can suppress the excessive production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6, which can mediate the inflammatory complications of various viral and parasitic diseases. nih.govnih.gov This modulation of the innate immune response helps to control inflammation without completely suppressing the host's ability to fight the infection. mp.pl
Furthermore, the interference with endosomal pH by chloroquine and its metabolites can inhibit the replication of various viruses. drugbank.comnih.gov Many viruses rely on a low pH environment within endosomes to facilitate their entry into the host cell cytoplasm. By raising the pH of these compartments, desethylchloroquine can prevent viral fusion and uncoating, thereby exerting a direct antiviral effect. drugbank.comnih.gov
| Patient Group | Key Finding | Implication for Host-Pathogen Interaction |
|---|---|---|
| P. falciparum (Sensitive Strain) | Mean plasma levels of chloroquine and the CQ/DCQ ratio were higher compared to resistant groups. nih.gov | Higher drug and metabolite concentrations are associated with effective parasite clearance. |
| P. falciparum (Resistant Strain) | Levels of chloroquine and the CQ/DCQ ratio decrease with an increase in parasitemia. nih.gov | Resistance mechanisms may alter drug metabolism or distribution, impacting therapeutic efficacy. |
| Tanzanian Children with P. falciparum | Significant inter-individual variation in the area under the curve (AUC) for both chloroquine (5.6-fold) and desethylchloroquine (8.8-fold). nih.gov | Individual pharmacokinetic differences strongly influence treatment outcomes and the classification of parasite resistance. |
Advanced Analytical Methods for Desethylchloroquine Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the bioanalysis of desethylchloroquine due to its superior sensitivity and selectivity. nih.govplos.org This platform allows for the precise measurement of low analyte concentrations even in complex biological samples like plasma, whole blood, and dried blood spots. nih.gov
The development of a robust LC-MS/MS assay for desethylchloroquine involves the careful optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.nettci-thaijo.org
Sample Preparation: Various high-throughput extraction techniques are employed to recover desethylchloroquine and its parent compound from biological matrices. nih.gov Methods include liquid-liquid extraction, using solvent mixtures like methyl t-butyl ether and isooctane, and solid-phase extraction (SPE). researchgate.net These processes are designed to efficiently remove proteins and other interfering substances while maximizing analyte recovery. For instance, one method successfully quantified desethylchloroquine from small sample volumes such as 50 μl of whole blood or 100 μl of plasma. nih.gov
Chromatographic Separation: Chromatographic conditions are optimized to ensure a complete separation of desethylchloroquine from chloroquine (B1663885) and potential endogenous interferences, preventing issues like ion suppression. nih.gov Reversed-phase columns, such as a Synergi® Polar-RP or Kinetex F5 core-shell, are commonly used. researchgate.netphenomenex.com Mobile phases typically consist of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile (B52724). researchgate.nettci-thaijo.org Optimized gradient elution allows for short run times, often under 7 minutes, which is beneficial for high-throughput analysis. nih.gov
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. researchgate.nettci-thaijo.org The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net For desethylchloroquine, a common transition monitored is m/z 292.2 > 179.1. nih.gov The use of a stable isotope-labeled internal standard, such as desethylchloroquine-D4, is critical for accurate quantification, as it compensates for variations in extraction recovery and matrix effects. nih.gov
Achieving high sensitivity and selectivity is paramount for quantifying the typically low concentrations of desethylchloroquine in clinical samples. nih.gov
Selectivity: The primary advantage of MS/MS detection is its inherent selectivity. nih.gov By monitoring a specific MRM transition (m/z 292.2 > 179.1 for desethylchloroquine), the detector only responds to molecules that fragment in that exact manner, effectively filtering out noise from co-eluting matrix components. nih.govresearchgate.net The selection of a second, confirmatory ion transition can further enhance the reliability of the results. researchgate.nettci-thaijo.org Additionally, optimizing chromatographic separation ensures that desethylchloroquine is separated from its parent compound, chloroquine, preventing cross-analyte interference. phenomenex.com
Sensitivity: Mass spectrometry offers significantly higher sensitivity compared to older UV or fluorescence detection methods. nih.gov LC-MS/MS methods for desethylchloroquine have achieved lower limits of quantification (LLOQ) as low as 0.4 ng/mL in human plasma. researchgate.nettci-thaijo.org This level of sensitivity is essential for detailed pharmacokinetic profiling. Sensitivity can be further enhanced by optimizing the ESI source parameters and reducing chromatographic flow rates, which improves ionization efficiency. lcms.cz The use of stable isotope-labeled internal standards is also crucial, as it corrects for signal suppression or enhancement caused by the sample matrix, leading to more accurate and precise measurements at low concentrations. nih.govplos.org
| Parameter | Method 1 Details | Method 2 Details |
|---|---|---|
| Biological Matrix | Human Plasma | Plasma, Whole Blood, Dried Blood Spots |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction / Protein Precipitation |
| Chromatography Column | Synergi® 2.5µm polar RP | Not specified |
| Mobile Phase | 0.3% formic acid/acetonitrile (70/30, v/v) | Acetonitrile-ammonium formate (B1220265) 20 mM with 1% formic acid |
| Detection Mode | Positive ESI, MRM | Positive ESI, SRM |
| MRM Transition (m/z) | 292.0 > 179.01 | 292.2 > 179.1 |
| Internal Standard | Hydroquinidine | Desethylchloroquine-D4 |
| LLOQ | 0.4 ng/mL | 2.95 ng/mL (DBS) / 1.41 ng/mL (Plasma) |
| Reference | researchgate.nettci-thaijo.org | nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
While LC-MS/MS is often the gold standard, High-Performance Liquid Chromatography (HPLC) with other detectors remains a valuable and more accessible technique for the quantification of desethylchloroquine, particularly in settings where mass spectrometers are not available.
HPLC coupled with a Diode Array Detector (DAD), also known as a photodiode array (PDA) detector, is a robust method for the simultaneous quantification of desethylchloroquine and chloroquine in plasma and whole blood. nih.govnih.govresearchgate.net
The development of an HPLC-DAD method involves optimizing sample extraction and chromatographic conditions. nih.gov Solid-phase extraction is commonly used to process samples. researchgate.net Chromatographic separation is typically achieved on a reversed-phase or cyano (CN) column, such as a Zorbax SB-CN column. nih.gov The mobile phase often consists of a phosphate (B84403) buffer and acetonitrile, with the pH of the buffer being a critical parameter for achieving good separation and sensitivity. nih.gov The DAD detector offers an advantage over standard UV detectors by simultaneously collecting data across a range of wavelengths. ctlatesting.com For desethylchloroquine, a wavelength of 343 nm is typically used for detection and quantification. nih.govresearchgate.net This method has been successfully validated and used for analyzing patient samples, with a reported LLOQ of 10 ng/mL in both plasma and whole blood, requiring a sample volume of 100 µL. researchgate.net
| Parameter | Method Details |
|---|---|
| Biological Matrix | Plasma and Whole Blood |
| Extraction Method | Solid-Phase Extraction (SPE) |
| Chromatography Column | ZORBAX SB-CN (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen phosphate buffer (25 mM, pH 2.60) - acetonitrile (88:12, v/v) with 2 mM sodium perchlorate |
| Detection | Diode Array Detection (DAD) at 343 nm |
| LLOQ | 10 ng/mL |
| Reference | nih.govresearchgate.net |
Desethylchloroquine, like its parent compound chloroquine, possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, methods for their separation and individual quantification are important. americanpharmaceuticalreview.com High-performance liquid chromatography using a chiral stationary phase (CSP) is the gold standard for this purpose. americanpharmaceuticalreview.com
While specific applications for the chiral separation of desethylchloroquine are less commonly detailed than for its parent compounds, the principles and methods are directly applicable. Polysaccharide-based CSPs, such as Chiralpak AD-H (amylose-based) or Chirobiotic V (glycopeptide-based), are highly effective for separating the enantiomers of chloroquine and related compounds. nih.govnih.gov These separations are often performed in normal-phase mode, using a mobile phase consisting of solvents like n-hexane and isopropanol (B130326) with an amine additive such as diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov The development of such a method allows for the baseline separation of the R- and S-enantiomers, enabling their accurate and individual quantification. nih.govresearchgate.net This capability is essential for stereoselective pharmacokinetic studies. nih.gov
Clinical and Preclinical Applicability of Bioanalytical Methods
Validated bioanalytical methods for the quantification of desethylchloroquine are indispensable for a range of clinical and preclinical applications. frontiersin.orgfrontiersin.org The ability to accurately measure drug and metabolite concentrations in biological fluids is fundamental to understanding their pharmacological behavior. frontiersin.org
In a clinical setting , these methods are essential for:
Therapeutic Drug Monitoring (TDM): TDM is used to optimize drug therapy for individual patients by maintaining drug concentrations within a therapeutic window. frontiersin.org This is particularly important for drugs with a narrow therapeutic index or a significant relationship between concentration and effect or toxicity. researchgate.net
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK/PD studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. frontiersin.org Accurate measurement of desethylchloroquine is necessary to determine key PK parameters such as half-life and clearance. who.int
Clinical Trials: During the development of new drugs or new indications for existing drugs, bioanalytical methods are used to assess drug exposure in trial participants. frontiersin.orgnih.gov For example, a validated LC-MS/MS method was applied to quantify desethylchloroquine in over 2000 dried blood spot specimens to evaluate the pharmacokinetic profile of hydroxychloroquine (B89500) and its metabolites in a clinical study. nih.gov
In preclinical research , these methods are applied in animal studies to:
Investigate Metabolism and Toxicology: Animal models are used to study the metabolic pathways of drugs and to assess the potential toxicity of the parent drug and its metabolites. frontiersin.orgnih.gov
Early-Phase Drug Development: Preclinical PK studies in animals help in selecting appropriate doses for first-in-human studies. nih.gov
The table below summarizes the key applications of bioanalytical methods for Desethylchloroquine quantification.
Role of Desethylchloroquine in Drug Resistance Phenomena
Contribution to Antimalarial Resistance Mechanisms
The emergence and spread of resistance to chloroquine (B1663885) in Plasmodium species, particularly Plasmodium falciparum, has been a major challenge in global malaria control. nih.gov Desethylchloroquine is intrinsically linked to these resistance mechanisms due to its structural similarity and shared mode of action with its parent compound.
The primary mechanism of chloroquine resistance in P. falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. nih.govnih.govplos.org These mutations, particularly in the PfCRT protein located on the parasite's digestive vacuole membrane, lead to an increased efflux of chloroquine from its site of action, the acidic food vacuole. nih.govplos.org This reduction in drug accumulation prevents the inhibition of heme polymerization, a critical detoxification process for the parasite, ultimately allowing the parasite to survive in the presence of the drug. plos.org
Desethylchloroquine, being a 4-aminoquinoline (B48711) derivative like its parent compound, is also affected by this efflux mechanism. The altered PfCRT transporter in resistant strains can recognize and transport both chloroquine and desethylchloroquine out of the digestive vacuole. Therefore, the development of resistance to chloroquine concurrently confers resistance to desethylchloroquine. The presence of this metabolite in the bloodstream during treatment means that it is subject to the same resistance pressures as chloroquine.
Several studies have investigated the relationship between the plasma concentrations of chloroquine, desethylchloroquine, and the clinical response to treatment in patients infected with both sensitive and resistant strains of P. falciparum. The findings suggest that the levels and ratios of these compounds can be correlated with the resistance phenotype.
One study conducted in Sudan on patients infected with sensitive and resistant strains of P. falciparum found that the mean plasma levels of chloroquine and the ratio of chloroquine to desethylchloroquine (CQ/DCQ) were higher in the group with sensitive parasites compared to the resistant groups, although these differences were not statistically significant. nih.gov Another investigation in India observed that on day 2 of treatment, the mean concentrations of chloroquine were significantly higher in both plasma and blood cells of patients with sensitive infections compared to those with resistant infections. nih.gov The study also noted that the mean ratio of CQ to DCQ concentrations was significantly higher in the blood cells of the sensitive group. nih.gov
These findings indicate that in resistant parasites, there may be an altered handling of both chloroquine and desethylchloroquine, leading to lower intracellular concentrations required for therapeutic efficacy.
Below is an interactive data table summarizing findings from a study on drug concentrations in sensitive vs. resistant malaria cases.
| Parameter (Day 2 of Treatment) | Sensitive Cases | Resistant Cases | P-value |
| Mean CQ Conc. in Plasma (µg/ml) | 0.47 | 0.32 | < 0.02 |
| Mean CQ Conc. in Blood Cells (µg/ml) | 1.51 | 0.46 | < 0.001 |
| Mean CQ/DCQ Ratio in Blood Cells | Higher in Sensitive Group | Lower in Resistant Group | < 0.01 |
Data sourced from a study on Indian patients with P. falciparum malaria. nih.gov
Impact on Antimicrobial Resistance Evolution
The role of desethylchloroquine extends to broader considerations of antimicrobial resistance, including cross-resistance with other related compounds and the genetic markers that underpin these phenomena.
Cross-resistance occurs when a pathogen develops resistance to one drug that also confers resistance to another, often structurally similar, drug. nih.gov Due to its shared 4-aminoquinoline core structure, resistance mechanisms that affect chloroquine are likely to impact other related antimalarials. For instance, mutations in the pfcrt gene that confer chloroquine resistance can also reduce the efficacy of amodiaquine. nih.gov Research has shown that AQ-13, a chloroquine derivative, exhibits cross-resistance with desethyl-amodiaquine, the primary metabolite of amodiaquine, in Southeast Asian strains of P. falciparum. nih.gov This suggests that the metabolic products of these drugs, such as desethylchloroquine and desethyl-amodiaquine, are similarly affected by the same resistance mechanisms, highlighting the complex interplay of drug metabolism and resistance pathways.
The genetic basis of resistance to chloroquine and, by extension, desethylchloroquine, is well-characterized. Specific mutations in parasite genes serve as molecular markers to track the emergence and spread of resistance.
The most significant genetic marker for chloroquine resistance is a series of point mutations in the pfcrt gene, with the K76T mutation (a change from lysine (B10760008) to threonine at codon 76) being a key determinant. nih.gov This mutation is central to the altered function of the PfCRT protein that results in drug efflux. nih.govplos.org In addition to pfcrt, mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene have also been associated with modulating the level of resistance to chloroquine and other antimalarials. nih.govnih.gov
The presence of these genetic markers in parasite populations indicates a reduced susceptibility to both chloroquine and its active metabolite, desethylchloroquine. Monitoring the prevalence of these mutations is a critical component of antimalarial drug resistance surveillance. nih.govnih.gov
The table below details key genetic markers associated with resistance to 4-aminoquinoline antimalarials.
| Gene | Mutation/Haplotype | Associated Drug Resistance |
| pfcrt | K76T | Chloroquine, Amodiaquine |
| pfcrt | CVIET haplotype (codons 72-76) | Chloroquine |
| pfmdr1 | N86Y | Chloroquine, Amodiaquine |
This table summarizes key genetic markers and their associations with antimalarial drug resistance. nih.govnih.gov
Preclinical and Translational Research Paradigms for Desethylchloroquine
In Vitro Mechanistic Studies
In vitro studies form the cornerstone of understanding the fundamental biological and toxicological properties of Desethylchloroquine. These assays provide a controlled environment to investigate its cellular effects and interactions with specific enzymes.
Cellular assays are critical for determining the biological efficacy and potential toxicity of Desethylchloroquine. This active metabolite of Chloroquine (B1663885) is known to possess antiplasmodic activity. medchemexpress.com In vitro studies have investigated its effects on various cell types, including erythrocytes, which are relevant to its antimalarial action.
One area of investigation has been the distribution of Desethylchloroquine in different blood components. In vitro tests have shown that the haemoglobin genotype can influence the level of chloroquine and its metabolites in erythrocytes. who.int For instance, Desethylchloroquine was detected in the erythrocytes of individuals with the SS haemoglobin genotype. who.int In vitro experiments incubating erythrocytes with chloroquine demonstrated a significantly higher distribution ratio in SS erythrocytes compared to AA and AS erythrocytes, indicating a potential for differential accumulation. who.int
While specific cytotoxicity data (like CC50 values) for Desethylchloroquine across a wide range of cell lines are not extensively detailed in the provided context, the general approach for new antimalarial candidates involves testing against both tumor and non-tumor cell lines to assess preliminary toxicity. usp.br For instance, cell lines such as the human ovarian adenocarcinoma TOV-21G, human liver cancer HepG2, and non-tumor WI-26VA4 have been used to evaluate the cytotoxicity of antimalarial compounds. usp.br Although Desethylchloroquine itself was not the primary subject of these specific toxicity studies, such assays represent the standard methodology for evaluating the safety profile of related compounds.
It is noteworthy that in studies of hydroxychloroquine (B89500), another analogue, its metabolites, including a desethylated form, were detected, and the parent drug showed a lack of toxicity in Vero6 cells at concentrations up to 100 µM. mdpi.com This suggests that cellular assays are crucial for establishing the therapeutic window of these compounds and their metabolites.
Table 1: Cellular Models in the Study of 4-Aminoquinolines and their Metabolites
| Cell Line | Cell Type | Application in Research | Reference |
|---|---|---|---|
| Erythrocytes | Red blood cells | Studying the distribution and accumulation of Desethylchloroquine, particularly in relation to hemoglobin genotypes. | who.int |
| TOV-21G | Human ovarian adenocarcinoma | General cytotoxicity screening for antimalarial drug candidates. | usp.br |
| HepG2 | Human liver cancer | General cytotoxicity screening for antimalarial drug candidates. | usp.br |
| WI-26VA4 | Human lung fibroblast (non-tumor) | General cytotoxicity screening for antimalarial drug candidates. | usp.br |
| Vero E6 | African green monkey kidney | Assessing antiviral activity and cytotoxicity of related 4-aminoquinolines. | researchgate.net |
| L6 | Rat myoblast | Assessing cytotoxicity of new 4-aminoquinoline (B48711) compounds. | cuny.edu |
| MRC5 | Human lung fibroblast | Assessing cytotoxicity of new 4-aminoquinoline compounds. | cuny.edu |
| HepaRG | Human hepatic | Investigating drug metabolism and cytotoxicity, particularly in the context of steatosis. | mdpi.com |
| RPTEC | Human renal proximal tubule epithelial | Studying drug metabolism and nephrotoxicity. | mdpi.com |
The metabolism of Chloroquine to Desethylchloroquine is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using human liver microsomes (HLM) and cDNA-expressed P450 isoforms have been instrumental in identifying the specific enzymes involved.
The formation of Desethylchloroquine from Chloroquine is catalyzed by several CYP isoforms, with major contributions from CYP2C8 and CYP3A4, and a lesser role for CYP2D6. nih.govresearchgate.net Studies have shown a high correlation between the rate of Desethylchloroquine formation and the activity of CYP3A4 (measured by testosterone (B1683101) 6β-hydroxylation) and CYP2C8 (measured by paclitaxel (B517696) α-hydroxylation). nih.govresearchgate.net
Inhibition studies have further clarified the roles of these enzymes. The N-desethylation of Chloroquine is inhibited by quercetin (B1663063) (a CYP2C8 inhibitor), as well as ketoconazole (B1673606) and troleandomycin (B1681591) (CYP3A inhibitors). nih.govnih.govresearchgate.net A combination of quercetin and ketoconazole results in strong inhibition of Desethylchloroquine formation, confirming the involvement of both CYP2C8 and CYP3A enzymes. nih.govnih.govresearchgate.net
Interestingly, both Chloroquine and Desethylchloroquine have been shown to be competitive inhibitors of CYP2D6-mediated reactions. nih.gov This inhibitory property may explain why CYP2D6, despite having a high affinity for Chloroquine, has a low capacity for its metabolism in vivo. nih.gov The inhibitory potential of Desethylchloroquine and its parent compound on CYP2D6 highlights the possibility of drug-drug interactions when co-administered with other drugs that are substrates for this enzyme. nih.gov
Table 2: Cytochrome P450 Enzymes Involved in Desethylchloroquine Formation and Interaction
| Enzyme | Role in Desethylchloroquine Formation | Kinetic Parameters (for Chloroquine N-desethylation in HLM) | Inhibition Profile | Reference |
|---|---|---|---|---|
| CYP2C8 | Major catalyzing isoform | Low-affinity, high-capacity system. Formation is highly correlated with paclitaxel α-hydroxylation (r = 0.82). | Inhibited by quercetin (20-40%). | nih.govnih.govresearchgate.net |
| CYP3A4 | Major catalyzing isoform | Low-affinity, high-capacity system. Formation is highly correlated with testosterone 6β-hydroxylation (r = 0.80). | Inhibited by ketoconazole and troleandomycin (20-30%). | nih.govnih.govresearchgate.net |
| CYP2D6 | Minor catalyzing isoform | High-affinity, low-capacity system. | Chloroquine and Desethylchloroquine are competitive inhibitors of CYP2D6. | nih.govnih.govnih.gov |
| CYP1A1 | Minor catalyzing isoform | Produces Desethylchloroquine in cDNA-expressed systems. | Not specified. | nih.gov |
| CYP1A2 | Minor catalyzing isoform | Exhibits significant formation of desethyl metabolites in vitro. | Not specified. | nih.gov |
| CYP2C19 | Minor catalyzing isoform | Exhibits significant formation of desethyl metabolites in vitro. | Not specified. | nih.gov |
In Vivo Model System Investigations
Animal models are indispensable for studying the complex interplay of pharmacokinetics and pharmacodynamics of Desethylchloroquine in a living system. Murine and hamster models have been particularly valuable in this regard.
Murine models have been extensively used to investigate the pharmacokinetics and efficacy of Chloroquine and its metabolite, Desethylchloroquine, particularly in the context of malaria. nih.gov Studies in Swiss mice infected with Plasmodium berghei have provided valuable data on the concentration-time profiles of both compounds. researchgate.netnih.gov These models have demonstrated that the presence of malaria infection can alter the pharmacokinetic parameters of Chloroquine and Desethylchloroquine. researchgate.netnih.gov
Another important murine model is the NSG (NOD-scid IL2Rgammanull) mouse, which can be engrafted with human red blood cells and infected with the human malaria parasite Plasmodium falciparum. nih.gov This humanized mouse model allows for more clinically relevant investigations of antimalarial drug efficacy and has been used to study the pharmacokinetics of Desethylchloroquine. nih.govnih.gov
In addition to malaria, the potential antiviral activity of Chloroquine and its metabolites has been explored in various disease models. For instance, in a Syrian hamster model of SARS-CoV-2 infection, Desethylchloroquine was detected in lung homogenates following administration of hydroxychloroquine, indicating that the metabolite is formed and distributed to target tissues. jci.org Murine models have also been employed to study the potential of Chloroquine against hantavirus infections, with Desethylchloroquine levels being monitored in the blood. researchgate.net
Table 3: In Vivo Animal Models Used in Desethylchloroquine Research
| Animal Model | Disease Context | Key Findings Related to Desethylchloroquine | Reference |
|---|---|---|---|
| Swiss Mice | Malaria (Plasmodium berghei) | Characterization of plasma concentration-time profiles; infection alters pharmacokinetics. | researchgate.netnih.gov |
| NSG Mice (humanized) | Malaria (Plasmodium falciparum) | Determination of pharmacokinetic parameters in a humanized system. | nih.govnih.gov |
| Syrian Hamster | SARS-CoV-2 | Detection in lung tissue following hydroxychloroquine administration. | jci.org |
| C57BL/6 Mice | Hantavirus Infection | Monitored in blood as a metabolite of Chloroquine. | researchgate.net |
Correlating the pharmacokinetic (PK) profile of a drug with its pharmacodynamic (PD) effects is crucial for understanding its therapeutic action. In the context of Desethylchloroquine, this involves linking its concentration in the body over time to its biological effects, such as parasite clearance.
Table 4: Pharmacokinetic Parameters of Desethylchloroquine in Murine Models
| Parameter | Value | Animal Model | Condition | Reference |
|---|---|---|---|---|
| Clearance (CL) | 3.8 L/h/kg | NSG Mice | Malaria-infected | nih.govasm.org |
| Volume of Distribution (Vd) | Not specified | NSG Mice | Malaria-infected | nih.govasm.org |
| Plasma Concentration | Peaks and declines over time | Swiss Mice | Healthy and Malaria-infected | researchgate.netnih.gov |
| Blood Concentration | Fluctuates with sustained administration | C57BL/6 Mice | Hantavirus study | researchgate.net |
Challenges and Strategies in Translational Research
Translating preclinical findings for a metabolite like Desethylchloroquine into clinical practice presents a unique set of challenges. One major hurdle is the inherent variability in preclinical models and the potential for biased interpretation of data. nih.gov To overcome this, study designs must be robust enough to account for this variability, and there should be a prospective plan for handling outliers and missing data. nih.gov
A significant challenge in the translational path is bridging the gap between basic science and commercial development, often referred to as the "Valley of Death." nfcr.org This is particularly true for a metabolite, as the focus is often on the parent drug. Securing funding and navigating the complex regulatory approval process for a metabolite can be difficult. nfcr.orgcytivalifesciences.com
Furthermore, the development of predictive preclinical models is critical for the success of translational research. nih.gov While murine models provide valuable insights, their physiological differences from humans can limit the direct translation of findings. mdpi.com The use of humanized models, such as the NSG mice for malaria, represents a strategy to improve the predictive value of preclinical studies. nih.govnih.gov
Another challenge is the complexity of drug metabolism and the potential for drug-drug interactions. As seen with Desethylchloroquine, it is both a product of and an inhibitor of CYP enzymes. nih.govnih.gov Understanding these complex interactions is essential for predicting clinical outcomes in diverse patient populations.
Finally, non-scientific factors such as the availability of funding, regulatory burdens, and a shortage of qualified investigators can significantly impact the progress of translational research. nih.gov Collaborative efforts between academic researchers, industry, and regulatory bodies are essential to navigate these challenges and successfully translate promising preclinical findings into patient benefits. nih.gov
Bridging In Vitro to In Vivo Findings
The translation of in vitro data to in vivo outcomes is a critical step in the preclinical evaluation of any therapeutic compound, including Desethylchloroquine. This process involves a multifaceted approach to ensure that the promising results observed in a controlled laboratory setting can be replicated within a more complex living organism.
In vitro studies, which are conducted using isolated cells or tissues, provide initial insights into a compound's biological activity. sygnaturediscovery.com For Desethylchloroquine, these studies are essential for determining its fundamental mechanisms of action at a molecular level. However, the transition to in vivo models, typically involving animal studies, is necessary to understand the compound's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its pharmacodynamics, which is the effect of the drug on the body. sygnaturediscovery.com
A significant challenge in this translation is the inherent biological complexity of living organisms compared to simplified in vitro systems. sygnaturediscovery.com Factors such as metabolic pathways, immune responses, and the interaction between different organ systems can all influence a drug's efficacy and are not fully captured in cell-based assays. sygnaturediscovery.comdrugdiscoverytrends.com For instance, the metabolism of a parent drug, such as chloroquine, into its metabolites, like Desethylchloroquine, and the subsequent effects of these metabolites must be assessed in a whole-organism context.
To bridge this gap, researchers often employ a "learn, confirm, and refine" cycle. international-biopharma.com This involves using initial in vitro data to inform the design of in vivo experiments. The results from these animal models are then used to refine the understanding of the compound's behavior, leading to more targeted and informative subsequent studies. numberanalytics.com This iterative process is crucial for building a comprehensive profile of Desethylchloroquine before it can be considered for human trials.
One key aspect of this translational bridge is the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling. sygnaturediscovery.com This computational approach integrates data from both in vitro and in vivo studies to simulate how Desethylchloroquine might behave in different biological systems. nih.govnih.gov By understanding the relationship between the concentration of the compound and its therapeutic effect, researchers can better predict its performance in more complex models.
For example, in antimalarial research, in vitro assays might determine the concentration of Desethylchloroquine required to inhibit parasite growth. However, in vivo studies are needed to ascertain whether these concentrations can be safely achieved and maintained in an animal model. nih.govasm.org These studies also help to identify potential discrepancies between in vitro potency and in vivo efficacy, which can arise from factors like poor bioavailability or rapid metabolism.
The following table provides a simplified representation of how in vitro findings for a hypothetical compound like Desethylchloroquine can be correlated with in vivo observations.
| In Vitro Finding | Corresponding In Vivo Investigation | Potential Outcome |
| High potency against a specific cell line | Efficacy studies in a relevant animal disease model | Determination of therapeutic effectiveness in a living organism |
| Inhibition of a key enzyme | Measurement of enzyme activity in treated animals | Confirmation of the mechanism of action in a physiological context |
| Low cell permeability | Bioavailability studies in animal models | Assessment of absorption and distribution in the body |
| Identification of metabolic pathways | Pharmacokinetic analysis of metabolites in blood and tissue samples | Understanding of how the compound is processed and eliminated |
Ultimately, the successful translation of in vitro findings to in vivo results relies on a carefully integrated approach that combines laboratory experiments, animal studies, and computational modeling. This ensures a more complete understanding of Desethylchloroquine's potential as a therapeutic agent.
Predictive Value of Preclinical Models for Human Outcomes
The predictive value of preclinical models is a cornerstone of drug development, aiming to forecast the potential efficacy and safety of a compound in humans. clinicaltrials.gov However, the translation from animal models to clinical outcomes is fraught with challenges, and the accuracy of these predictions can vary significantly. biorxiv.org
Preclinical models, including both in vitro and in vivo systems, are designed to mimic human diseases and physiological responses. crownbio.com In the context of Desethylchloroquine, these models would be used to assess its therapeutic potential in conditions for which its parent compound, chloroquine, has been investigated. The primary goal is to generate data that can de-risk the transition to human clinical trials. crownbio.com
To enhance the predictive value of preclinical research, there is a growing emphasis on the use of more sophisticated models. These include genetically engineered mice that are "humanized" to express human genes or proteins, as well as patient-derived xenografts (PDX), where tumor tissue from a human patient is implanted into a mouse. crownbio.comemwa.org These models aim to more accurately recapitulate human diseases and provide more reliable data on drug efficacy. emwa.org
Furthermore, the integration of preclinical data with computational modeling, such as physiologically based pharmacokinetic (PBPK) modeling, can improve the prediction of human pharmacokinetics. nih.govnih.gov PBPK models use data from in vitro and animal studies to simulate the absorption, distribution, metabolism, and excretion of a drug in a virtual human population. international-biopharma.com This can help in forecasting human dose-response relationships and optimizing clinical trial design. nih.govnih.gov
The table below outlines some of the key preclinical models and their intended predictive applications for human outcomes.
| Preclinical Model | Predictive Application | Considerations for Translational Relevance |
| In Vitro Cell Cultures | Initial assessment of cytotoxicity and pharmacological activity | Lack of systemic effects and complex tissue interactions |
| Animal Models (e.g., mice, rats) | Evaluation of in vivo efficacy, toxicity, and pharmacokinetics | Species differences in metabolism and disease pathology |
| Genetically Engineered Models | Study of drugs targeting specific human genes or pathways | May not fully replicate the complexity of human disease |
| Patient-Derived Xenografts (PDX) | Assessment of drug efficacy in a model that retains features of the original human tumor | The influence of the mouse microenvironment on tumor behavior |
| In Silico / PBPK Modeling | Prediction of human pharmacokinetics and dose-response relationships | The accuracy of the model depends on the quality of the input data |
Despite these advanced methodologies, it is important to acknowledge that no preclinical model can perfectly predict human outcomes. biorxiv.org The complexity of human biology and disease heterogeneity means that there will always be a degree of uncertainty when translating preclinical findings to the clinic. Therefore, a cautious and well-informed approach is essential when interpreting preclinical data for Desethylchloroquine and designing subsequent human trials.
Emerging Research Frontiers for Desethylchloroquine
Novel Therapeutic Applications Beyond Established Uses
While Desethylchloroquine's primary established role is as an antiplasmodial agent, its structural and functional similarities to chloroquine (B1663885) suggest its potential in other therapeutic areas, including cancer, viral infections, and immunomodulatory conditions.
Research into the anticancer effects of chloroquine has highlighted the inhibition of autophagy as a key mechanism. As an active metabolite, Desethylchloroquine is implicated in this process, which can sensitize cancer cells to conventional chemotherapies. Studies have shown that chloroquine can inhibit the proliferation of various cancer cell lines, including colon, breast, glioblastoma, and head and neck cancers, in a dose- and time-dependent manner. frontiersin.org For instance, in colon cancer cell lines, chloroquine has been shown to enhance the cytotoxic effects of 5-fluorouracil. nih.gov Given that Desethylchloroquine is a major metabolite, its contribution to these anticancer effects is an area of active investigation. Preclinical studies are exploring how Desethylchloroquine's ability to modulate autophagy could be harnessed to overcome drug resistance in tumors. nih.gov
The immunomodulatory effects of chloroquine and, by extension, Desethylchloroquine are also a significant area of research. nih.govnih.gov Both compounds are known to accumulate in lysosomes, which can affect the function of immune cells. nih.gov This has led to their use in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.gov The potential for Desethylchloroquine to modulate inflammatory pathways is being explored for new therapeutic strategies in chronic inflammatory conditions.
Furthermore, the antiviral properties of chloroquine against a range of viruses have been documented, and Desethylchloroquine is likely a contributor to this activity. nih.govnih.gov The mechanism often involves the inhibition of pH-dependent steps in viral replication. nih.gov While the focus has often been on the parent drug, understanding the specific antiviral profile of Desethylchloroquine could lead to the development of more targeted antiviral therapies. One study noted that efavirenz, an antiretroviral medication, appeared to inhibit the desethylation of chloroquine, suggesting a complex interplay in co-infected patients that warrants further investigation. nih.govnih.gov
Table 1: Investigational Therapeutic Areas for Desethylchloroquine
| Therapeutic Area | Investigated Mechanism of Action | Potential Application |
|---|---|---|
| Oncology | Autophagy inhibition, chemosensitization | Overcoming resistance to standard cancer therapies. frontiersin.orgnih.govnih.gov |
| Immunology | Modulation of lysosomal function in immune cells | Treatment of autoimmune and chronic inflammatory diseases. nih.govnih.gov |
| Virology | Inhibition of pH-dependent viral replication steps | Development of broad-spectrum or targeted antiviral agents. nih.govnih.gov |
Advanced Pharmacogenomic Research in Desethylchloroquine Disposition
The disposition of Desethylchloroquine is intricately linked to the genetic makeup of an individual, particularly the genes encoding the cytochrome P450 (CYP) enzyme system. Advanced pharmacogenomic research is crucial for understanding the variability in patient responses to chloroquine and for optimizing therapies involving this compound.
The formation of Desethylchloroquine from chloroquine is primarily catalyzed by the CYP2C8 and CYP3A4 enzymes, with a lesser contribution from CYP2D6. caymanchem.com Genetic variations, or polymorphisms, in the genes encoding these enzymes can significantly alter their activity, leading to variations in the rate of Desethylchloroquine formation and, consequently, its plasma concentrations.
Recent studies have begun to elucidate the clinical impact of these genetic variations. For example, research on patients with Plasmodium vivax malaria has shown that individuals carrying the CYP2C82 polymorphism exhibit impaired metabolism of chloroquine. This results in higher plasma levels of the parent drug and lower concentrations of Desethylchloroquine. Understanding these pharmacogenomic influences is key to tailoring treatment regimens to individual patients to maximize efficacy and minimize potential toxicity.
Table 2: Key Cytochrome P450 Enzymes in Desethylchloroquine Formation
| Enzyme | Role in Desethylchloroquine Formation | Impact of Genetic Polymorphisms |
|---|---|---|
| CYP2C8 | Major contributor to N-desethylation of chloroquine. caymanchem.com | Variants like CYP2C82 can lead to reduced enzyme activity, resulting in lower Desethylchloroquine levels. |
| CYP3A4 | Significant role in the metabolism of chloroquine to Desethylchloroquine. caymanchem.com | Polymorphisms can alter metabolic capacity, affecting drug disposition. |
| CYP2D6 | Minor pathway for Desethylchloroquine formation. caymanchem.com | Variations can influence the overall metabolic profile of chloroquine. |
Development of Targeted Therapies Based on Desethylchloroquine Mechanisms
The growing understanding of Desethylchloroquine's mechanisms of action is paving the way for the development of more targeted therapies. A key focus in this area is its role in autophagy inhibition, which has significant implications for cancer treatment.
Autophagy is a cellular process that allows cancer cells to survive under stressful conditions, including chemotherapy. By inhibiting autophagy, Desethylchloroquine can enhance the effectiveness of other anticancer drugs. This has led to the exploration of Desethylchloroquine and its analogues as chemosensitizing agents in various cancers. nih.govmdpi.com
A significant breakthrough in this field has been the identification of palmitoyl-protein thioesterase 1 (PPT1) as a molecular target of chloroquine derivatives. This discovery opens up new avenues for designing targeted therapies that specifically inhibit PPT1 to modulate autophagy and enhance the antitumor activity of other treatments, such as immunotherapy.
The development of novel compounds based on the structure and activity of Desethylchloroquine is an active area of research. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties, thereby maximizing their therapeutic benefit while minimizing off-target effects.
Integration of Omics Data for a Comprehensive Understanding of Desethylchloroquine Biology
To gain a holistic view of Desethylchloroquine's biological effects, researchers are increasingly turning to the integration of various "omics" data, including genomics, proteomics, and metabolomics. This systems biology approach allows for a more comprehensive understanding of how Desethylchloroquine interacts with cellular networks and pathways. nih.govdrugtargetreview.com
Proteomics studies, for instance, can identify the proteins that are differentially expressed or modified in response to Desethylchloroquine treatment. One such study on chloroquine's effect on human podocytes identified 210 up-regulated and 67 down-regulated proteins, providing insights into its impact on cell motility and adhesion. nih.gov While this study focused on the parent drug, the findings are relevant to understanding the broader effects of its active metabolites.
Metabolomic profiling can reveal changes in the cellular metabolic landscape following exposure to Desethylchloroquine. nih.gov By analyzing the shifts in metabolite concentrations, researchers can identify the metabolic pathways that are perturbed by the compound. For example, metabolomic studies on antimalarial drugs have helped to elucidate their mechanisms of action by identifying key metabolic disruptions in the parasite. metabolomicsworkbench.org
An integrated multi-omics analysis of cancer cells that have developed resistance to hydroxychloroquine (B89500) has revealed that transcriptional plasticity, rather than genetic mutations, is the primary mechanism of resistance. nih.gov This study, which combined RNA-seq, exome-seq, and single-cell RNA-seq, highlighted pathways related to glycolysis, exocytosis, and chromosome segregation as being associated with resistance. nih.gov Such integrated approaches are invaluable for building comprehensive models of Desethylchloroquine's action and for identifying potential biomarkers of response and resistance. The convergence of these high-throughput technologies promises to accelerate the discovery of new therapeutic applications for Desethylchloroquine and to enable a more personalized approach to its use in the clinic. mdpi.comillinois.edursc.org
常见问题
Q. What is the pharmacological significance of desethylchloroquine in malaria treatment, and how is its activity validated experimentally?
Desethylchloroquine is the primary active metabolite of chloroquine, formed via hepatic CYP450-mediated N-dealkylation (primarily CYP2C8 and CYP3A4/5). It retains antimalarial activity against Plasmodium falciparum but is less potent than chloroquine . To validate its efficacy, researchers use in vitro parasite growth inhibition assays (e.g., SYBR Green I fluorescence-based assays) and correlate results with pharmacokinetic (PK) data from clinical samples. Analytical methods like LC-MS/MS are critical for quantifying desethylchloroquine in blood matrices, ensuring sensitivity (LLOQ: 1.41–3.36 ng/mL) and precision (intra-/inter-batch CV <15%) .
Q. How are desethylchloroquine concentrations measured in clinical pharmacokinetic studies, and what are the key methodological considerations?
High-throughput LC-MS/MS methods are the gold standard for quantifying desethylchloroquine in whole blood, plasma, and dried blood spots (DBS). Key steps include:
- Sample preparation : Automated solid-phase extraction (SPE) or supported liquid extraction (SLE) to minimize matrix effects.
- Internal standards : Stable isotope-labeled analogs (e.g., desethylchloroquine-D4) to correct for recovery variability.
- Validation : Compliance with FDA/EMA guidelines for accuracy (±15% deviation), precision (CV <15%), and dilution integrity (up to 3× ULOQ) .
- Matrix selection : Whole blood is preferred due to higher drug accumulation in erythrocytes (2–5× plasma levels) .
Advanced Research Questions
Q. What experimental design considerations are critical for reconciling contradictory data on desethylchloroquine’s antiviral efficacy (e.g., SARS-CoV-2 vs. Zika virus)?
Discrepancies arise from differences in in vitro vs. in vivo systems, protein binding, and tissue distribution. For example, desethylchloroquine’s antiviral IC90 (6.9 µM for SARS-CoV-2) is not achievable in plasma due to extensive protein binding (~80% bound vs. 20% unbound). Researchers must:
- Adjust for protein binding : Use unbound fractions in PK/PD modeling.
- Incorporate tissue-specific data : Lung lysosomal accumulation may enhance efficacy despite low plasma levels .
- Compare metabolite ratios : Chloroquine/desethylchloroquine ratios vary across diseases (e.g., malaria vs. autoimmune disorders), affecting activity .
Q. How can researchers optimize LC-MS/MS methods to distinguish desethylchloroquine from structurally similar metabolites (e.g., bisdesethylchloroquine) in complex biological matrices?
Method optimization requires:
- Chromatographic separation : Use CN-columns (e.g., Zorbax SB-CN) with gradient elution (acetonitrile/ammonium formate) to resolve co-eluting peaks.
- Mass spectrometry parameters : Monitor multiple reaction monitoring (MRM) transitions (e.g., m/z 292→142 for desethylchloroquine) to enhance specificity.
- Matrix effect mitigation : Evaluate phospholipid removal plates (e.g., Phree®) and validate across anticoagulants (EDTA, heparin) .
Q. What factors contribute to interindividual variability in desethylchloroquine pharmacokinetics, and how can these be modeled preclinically?
Variability arises from:
- CYP polymorphisms : CYP2C8*2/*3 alleles reduce desethylchloroquine formation, altering PK profiles.
- Tissue binding : Lysosomal sequestration in blood cells and lung tissue prolongs half-life (30–60 days).
- Drug interactions : Co-administration with CYP inhibitors (e.g., ritonavir) may reduce metabolite exposure. Preclinical models should incorporate physiologically based pharmacokinetic (PBPK) simulations to predict human PK, validated with microdose clinical trials .
Q. How should researchers address conflicting evidence on desethylchloroquine’s role in toxicity (e.g., cardiotoxicity vs. therapeutic efficacy)?
Mechanistic studies are required to differentiate metabolite-specific effects:
- Bisdesethylchloroquine : Linked to cardiotoxicity via mitochondrial dysfunction; quantify using LC-MS/MS in long-term toxicity studies .
- Dose-response relationships : Use logistic regression to correlate desethylchloroquine concentrations with adverse events (e.g., ocular toxicity at >1552 ng/mL in DBS) .
- Species differences : Rodent models may overpredict toxicity due to metabolic disparities; humanized liver models are preferable .
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